molecular formula C9H10ClFO B14779004 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene

5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene

Cat. No.: B14779004
M. Wt: 188.62 g/mol
InChI Key: ATWNJNYMMPKOHB-UHFFFAOYSA-N
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Description

5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, featuring chloro, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can be achieved through several organic synthesis methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various electrophiles.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, where each substituent is introduced under controlled conditions. The process may include halogenation, alkylation, and etherification reactions, often facilitated by catalysts such as aluminum chloride or iron(III) chloride .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups .

Scientific Research Applications

5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The specific pathways and molecular targets depend on the context of its application, such as its role in chemical synthesis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluoro-5-methylbenzene
  • 1-Ethoxy-2-fluoro-4-methylbenzene
  • 5-Chloro-2-fluoro-3-methylphenol

Uniqueness

5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

5-chloro-1-ethoxy-2-fluoro-3-methylbenzene

InChI

InChI=1S/C9H10ClFO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

ATWNJNYMMPKOHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Cl)C)F

Origin of Product

United States

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